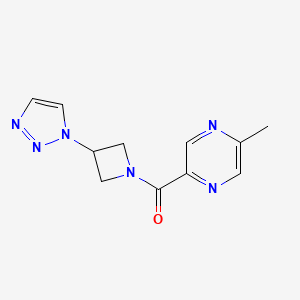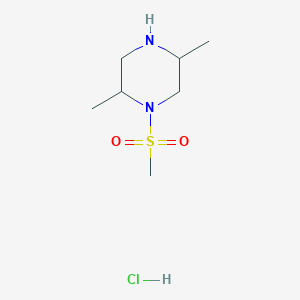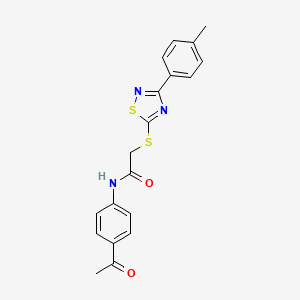
N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as ATTA, is a chemical compound that has gained significant attention in the field of scientific research. The compound has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In
Scientific Research Applications
Anticancer Activity
N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide and its derivatives have been studied for their potential anticancer activities. A study conducted by Ulviye Acar Çevik et al. (2020) synthesized and investigated the anticancer activities of novel 1,3,4-thiadiazole derivatives. Among the compounds tested, a specific derivative showed promising cytotoxic activity against MCF7 and A549 cancer cell lines, suggesting potential for cancer treatment applications (Çevik et al., 2020). Sraa Abu-Melha (2021) also synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, demonstrating significant cytotoxic results against breast cancer, providing further evidence of the compound's potential in cancer therapy (Abu-Melha, 2021).
Antibacterial and Antifungal Activities
Research by Anwar A. Tamer and Ahlam J Qassir (2019) explored the antibacterial and antifungal properties of acetylenic derivatives of a substituted 1,3,4-thiadiazole. Their findings indicate that these derivatives exhibit significant activities, highlighting the broader pharmacological potential of the compound beyond anticancer applications (Tamer & Qassir, 2019).
Glutaminase Inhibition for Cancer Treatment
A patent application highlighted by Ahmed F Abdel-Magid (2016) discusses the use of 1,3,4-thiadiazole derivatives as inhibitors of the glutaminase 1 enzyme (GLS1), suggesting their utility in the treatment or prevention of cancer. This application underscores the compound's role in addressing glutamine metabolism in cancer cells, providing a novel approach to cancer therapy (Abdel-Magid, 2016).
Antimicrobial Agents
The synthesis and evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents by A. Evren et al. (2019) also revealed that some derivatives possess significant antimicrobial properties. This study, while focused on anticancer activity, suggests a potential dual use of these compounds as antimicrobial agents, expanding the scope of their pharmacological applications (Evren et al., 2019).
properties
IUPAC Name |
N-(4-acetylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c1-12-3-5-15(6-4-12)18-21-19(26-22-18)25-11-17(24)20-16-9-7-14(8-10-16)13(2)23/h3-10H,11H2,1-2H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJPBNTVXILFMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



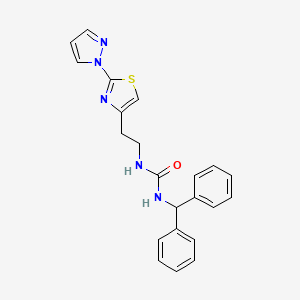
![2-(Cyclohexanecarboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2410350.png)
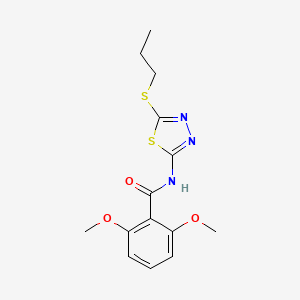
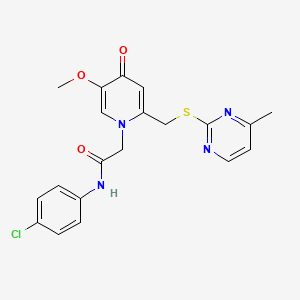
![1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-3-carboxylic acid](/img/structure/B2410353.png)
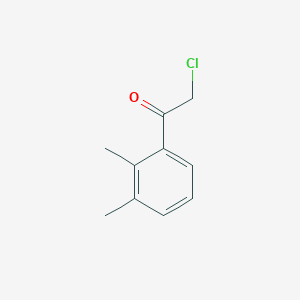
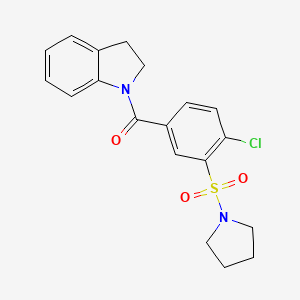
![4-[5-(Difluoromethyl)furan-2-yl]benzoic acid](/img/structure/B2410360.png)
![5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2410361.png)
